Cas no 104655-24-5 (Benzenamine,4-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-N,N-dimethyl-, hydrochloride(1:3))

Benzenamine,4-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-N,N-dimethyl-, hydrochloride(1:3) structure
104655-24-5 structure
Product Name:Benzenamine,4-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-N,N-dimethyl-, hydrochloride(1:3)
Numero CAS:104655-24-5
MF:C22H34Cl3N3O2
MW:478.883263111115
CID:148672
PubChem ID:59878
Update Time:2025-04-19

Benzenamine,4-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-N,N-dimethyl-, hydrochloride(1:3) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,4-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-N,N-dimethyl-, hydrochloride(1:3)
    • 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-N,N-dimethylaniline,trihydrochloride
    • 1-< 4-(N,N-dimethylamino)phenoxy> -3-< N1-< N4-(2-methoxyphenyl)piperazinyl> > propane hydrochloride
    • 4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-n,n-dimethylaniline trihydrochloride
    • AC1L1S4Q
    • AC1Q3ACL
    • Benzenamine, N,N-dimethyl-4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)-, trihydrochloride
    • LS-28302
    • DTXSID80146632
    • 104655-24-5
    • 4-(3-(4-(2-Methoxyphenyl)-1-piperazinyl)propoxy)-N,N-dimethylbenzenamine trihydrochloride
    • Inchi: 1S/C22H31N3O2.3ClH/c1-23(2)19-9-11-20(12-10-19)27-18-6-13-24-14-16-25(17-15-24)21-7-4-5-8-22(21)26-3;;;/h4-5,7-12H,6,13-18H2,1-3H3;3*1H
    • Chiave InChI: IFWODIFVOLUFLM-UHFFFAOYSA-N
    • Sorrisi: Cl.Cl.Cl.O(C1C=CC(=CC=1)N(C)C)CCCN1CCN(C2C=CC=CC=2OC)CC1

Proprietà calcolate

  • Massa esatta: 477.17202
  • Massa monoisotopica: 477.172
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 8
  • Complessità: 404
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 28.2A^2

Proprietà sperimentali

  • Punto di ebollizione: 530.5°C at 760 mmHg
  • Punto di infiammabilità: 149.1°C
  • PSA: 28.18
  • LogP: 5.76120

Benzenamine,4-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-N,N-dimethyl-, hydrochloride(1:3) Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited